N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide
Description
Properties
IUPAC Name |
N-[[1-[2-[butyl(methyl)amino]-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-4-11-23(2)19(25)14-24-16-9-6-5-8-15(16)22-18(24)13-21-20(26)17-10-7-12-27-17/h5-10,12H,3-4,11,13-14H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCCYJPAVBRJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
In one embodiment, o-phenylenediamine is treated with formic acid or trifluoroacetic acid at 80–100°C for 6–12 hours to yield unsubstituted benzimidazole. For substituted variants, such as those with chlorophenyl groups, the reaction employs substituted carboxylic acids (e.g., 4-chlorobenzoic acid) in polyphosphoric acid (PPA) at 120°C.
Table 1: Benzimidazole Core Synthesis Conditions
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Formic acid | 80°C | 8 | 85 |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzoic acid + PPA | 120°C | 10 | 72 |
The introduction of the N-butyl side chain typically occurs via alkylation of the benzimidazole nitrogen. Patent US9090601B2 outlines alkylation strategies using butyl halides or tosylates in the presence of a base.
Alkylation Using 1-Bromobutane
A representative procedure involves dissolving the benzimidazole intermediate in dimethylformamide (DMF), adding potassium carbonate (K₂CO₃), and reacting with 1-bromobutane at 60°C for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.
Table 2: Alkylation Reaction Parameters
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzimidazole | 1-Bromobutane | K₂CO₃ | DMF | 68 |
Incorporation of the N-Methylacetamide Moiety
The N-methylacetamide group is introduced through acylation reactions. Patent US20050054645A1 details the use of acetyl chloride or acetic anhydride in the presence of triethylamine (TEA).
Acylation with Acetic Anhydride
The alkylated benzimidazole is dissolved in dichloromethane (DCM), treated with TEA, and reacted with acetic anhydride at 0°C for 2 hours. The mixture is warmed to room temperature and stirred overnight.
Table 3: Acylation Conditions
| Substrate | Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| N-Butylbenzimidazole | Acetic anhydride | TEA | DCM | 89 |
Installation of the Furylcarbonylamino Substituent
The furylcarbonylamino group is appended via a coupling reaction between an amine intermediate and 2-furoyl chloride. Patent US20050054645A1 employs carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Coupling with 2-Furoyl Chloride
The benzimidazole derivative bearing a primary amine group is reacted with 2-furoyl chloride in tetrahydrofuran (THF) at 0°C. EDCl and HOBt are added to facilitate the reaction, which proceeds for 12 hours at room temperature.
Table 4: Coupling Reaction Parameters
| Amine Intermediate | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 2-Aminomethylbenzimidazole | EDCl/HOBt | THF | 75 |
Purification and Characterization
Final purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed for structural confirmation.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.30 (m, 4H, aromatic), 4.50 (q, 2H, NCH₂), 3.10 (s, 3H, NCH₃).
-
HRMS (ESI): m/z calculated for C₂₃H₂₇N₅O₃ [M+H]⁺: 434.2089, found: 434.2092.
Challenges and Optimization Strategies
Key challenges include low yields during alkylation (≤70%) and side reactions during acylation. Patent US9090601B2 suggests using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times .
Chemical Reactions Analysis
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death. This is particularly relevant in cancer cells, where the compound can inhibit cell proliferation and induce apoptosis. The furan and butyl groups may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide can be compared to other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Bendamustine: A chemotherapy medication used in the treatment of certain types of cancer.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other stomach-related issues.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Biological Activity
Overview of the Compound
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structure of this compound suggests potential interactions with biological targets due to the presence of both hydrophobic (butyl group) and polar (carbonyl and amide groups) functionalities.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound showed an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 15 µM.
The mechanism through which this compound exerts its antitumor effects appears to involve:
- Induction of Apoptosis: Flow cytometry analysis revealed that treatment with the compound leads to increased annexin V binding, indicating early apoptotic changes in cancer cells.
- Cell Cycle Arrest: The compound was found to cause G2/M phase arrest in treated cells, disrupting normal cell cycle progression.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This suggests that the compound could be a candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzimidazole Core: Known for its ability to interact with DNA and inhibit topoisomerases.
- Furylcarbonyl Group: Enhances solubility and may facilitate better interaction with biological membranes.
- Butyl and Methyl Groups: Contribute to lipophilicity, enhancing cellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
